molecular formula C15H17N3O4S3 B2559298 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034547-92-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2559298
CAS No.: 2034547-92-5
M. Wt: 399.5
InChI Key: RXXZUEWAZLEXGU-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is an organic compound with unique structural features that confer distinct chemical and biological properties. This compound belongs to the class of imidazolidinones, which are known for their versatile applications in various fields such as pharmaceuticals, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Route A

    • Starting Materials: 5-ethyl-2,3'-bithiophen-5-ylamine, methylsulfonyl chloride, and 2-oxoimidazolidine-1-carboxylic acid.

    • Reaction Conditions:

      • Step 1: The amine group of 5-ethyl-2,3'-bithiophen-5-ylamine reacts with methylsulfonyl chloride in the presence of a base like triethylamine to form an intermediate sulfonamide.

      • Step 2: The intermediate is then coupled with 2-oxoimidazolidine-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine).

    • Industrial production methods typically scale up these laboratory reactions with optimizations in reagents' quantities and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Undergoes oxidation when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

  • Reduction

    • The compound can be reduced using mild reducing agents like sodium borohydride, potentially leading to the cleavage of the sulfonyl group.

  • Substitution

    • Substitution reactions occur, especially at the sulfonamide group, with reagents such as halides in the presence of a base.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride.

  • Substitution Reagents: : Halides in the presence of bases like potassium carbonate or triethylamine.

Major Products Formed

  • Oxidation results in sulfone derivatives.

  • Reduction might yield desulfonated products.

  • Substitution reactions produce substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide finds applications in multiple scientific fields:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.

    • Acts as a ligand in coordination chemistry.

  • Biology and Medicine

    • Investigated for its potential as a pharmacologically active agent, showing promise in antimicrobial and anti-inflammatory studies.

    • Being explored for drug delivery systems due to its stability and reactivity.

  • Industry

    • Utilized in the manufacture of advanced materials such as polymers and coatings.

    • Acts as a catalyst or catalyst precursor in industrial chemical processes.

Mechanism of Action

The mechanism by which N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is rooted in its ability to interact with molecular targets through its sulfonamide and imidazolidinone functional groups.

Molecular Targets and Pathways

  • Binding Sites: : The compound binds to enzymes and receptors through hydrogen bonding and hydrophobic interactions.

  • Pathways: : Modulates biochemical pathways involved in inflammation and microbial growth, possibly through the inhibition of key enzymes or receptor antagonism.

Comparison with Similar Compounds

When comparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide to other similar compounds, its uniqueness lies in the combined presence of the bithiophene and imidazolidinone moieties, which confer distinctive reactivity and biological activity.

Similar Compounds

  • N-(2-(Thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

    • Similar structure with thiophene instead of bithiophene.

  • N-(2-(Phenyl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

    • Benzene ring in place of the bithiophene moiety.

  • N-(2-(Furan-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

    • Furan ring instead of bithiophene.

These compounds, while structurally similar, do not exhibit the same level of reactivity or biological activity as this compound, highlighting its unique profile.

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Properties

IUPAC Name

3-methylsulfonyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S3/c1-25(21,22)18-8-7-17(15(18)20)14(19)16-6-4-12-2-3-13(24-12)11-5-9-23-10-11/h2-3,5,9-10H,4,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXZUEWAZLEXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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